molecular formula C14H15BO4 B1591225 4-(2'-Methoxybenzyloxy)phenylboronic acid CAS No. 871125-74-5

4-(2'-Methoxybenzyloxy)phenylboronic acid

Cat. No.: B1591225
CAS No.: 871125-74-5
M. Wt: 258.08 g/mol
InChI Key: YPZFEBLXRQPHIO-UHFFFAOYSA-N
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Description

4-(2'-Methoxybenzyloxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2'-Methoxybenzyloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2'-Methoxybenzyloxy)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents under mild conditions.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2'-Methoxybenzyloxy)phenylboronic acid has numerous applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

4-(2'-Methoxybenzyloxy)phenylboronic acid is unique due to the presence of both a methoxybenzyl group and a boronic acid group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers improved stability and versatility, particularly in cross-coupling reactions.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFEBLXRQPHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584718
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-74-5
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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